2-Amino-4-hydroxybenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-4-hydroxybenzoic acid involves the acylation reaction of 4-aminosalicylic acid (ASA), followed by nitration and acid hydrolysis . Further details on specific synthetic routes would require a deeper literature review.

Molecular Structure Analysis

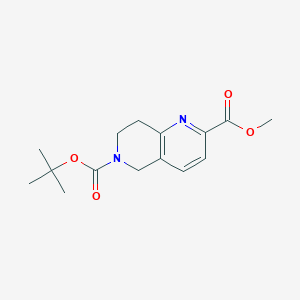

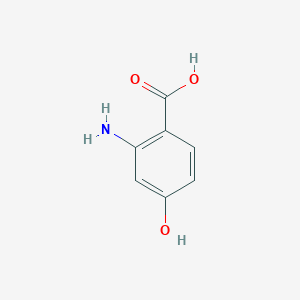

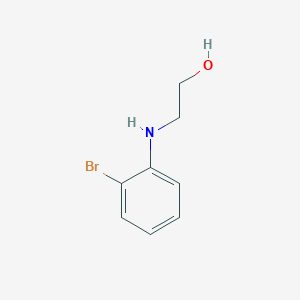

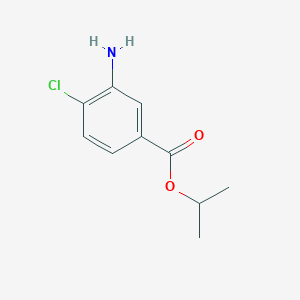

The molecular structure of 2-Amino-4-hydroxybenzoic acid consists of a benzene ring with an amino group (NH2) and a hydroxyl group (OH) attached at different positions. The compound’s 2D and 3D structures can be visualized using tools like ChemSpider .

Chemical Reactions Analysis

2-Amino-4-hydroxybenzoic acid can participate in various chemical reactions, including decarboxylation processes. Its unique active site organization suggests a novel decarboxylation mechanism that combines acid–base catalysis and transition state stabilization . Further studies are needed to explore its reactivity in different contexts.

Applications De Recherche Scientifique

Food Industry Applications

2-Amino-4-hydroxybenzoic acid can be used as an intermediate in the synthesis of value-added bioproducts with applications in the food industry. It serves as a precursor for compounds like resveratrol and vanillyl alcohol, which have potential uses as food additives for their antioxidant properties .

Cosmetics Applications

In the cosmetics industry, this compound can contribute to the biosynthesis of skin-care products. It is involved in the production of hydrogels and other polymers that are used in moisturizers and anti-aging creams .

Pharmaceutical Applications

2-Amino-4-hydroxybenzoic acid has potential pharmaceutical applications. It can be a starting material for the synthesis of drugs that exhibit anti-inflammatory effects and could be used in the development of new medicinal formulations .

Fungicide Development

This compound may play a role in the development of fungicides. Its derivatives could be designed to target specific plant pathogens, providing a more environmentally friendly approach to crop protection .

Biotechnological Research

In biotechnology, 2-Amino-4-hydroxybenzoic acid can be used as a building block for the microbial production of high-value chemicals. It is a key intermediate in synthetic biology and metabolic engineering for producing various industrially relevant compounds .

Agricultural Enhancements

In agriculture, derivatives of 2-Amino-4-hydroxybenzoic acid could be used as biostimulants to improve crop performance, enhance nutrient uptake, and increase resistance to environmental stressors .

Environmental Science

The compound’s role in environmental science could be significant in bioremediation processes. It may help in the development of microbial strains capable of degrading toxic substances and reducing pollution .

Material Science

2-Amino-4-hydroxybenzoic acid can contribute to the field of material science by serving as a precursor for the synthesis of high-performance polymers and plastics with advanced properties for industrial applications .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that similar compounds like aminosalicylic acid target mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a similar compound, inhibits folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

2-Amino-4-hydroxybenzoic acid is a type of hydroxybenzoic acid, which is a building block of most phenolic compounds in foods . The biosynthesis of hydroxybenzoic acids involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

A study on aminosalicylic acid, a similar compound, suggests that it has a short serum half-life of one hour for the free drug . Its metabolite, N-acetyl-4-amino-2-hydroxybenzoic acid, was detected in plasma and eliminated with a half-life of 147 minutes . Both were present in blood or tissues as free, unbound molecules .

Result of Action

Similar compounds like aminosalicylic acid are known to have bacteriostatic effects against mycobacterium tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-hydroxybenzoic acid. For instance, the biosynthesis of secondary metabolites like 2-Amino-4-hydroxybenzoic acid may differ between plant species due to differences in the nature of the plant . Additionally, plants growing under different environments and conditions can show differences in their metabolite profile .

Propriétés

IUPAC Name |

2-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPELYVFAULJYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457862 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydroxybenzoic acid | |

CAS RN |

38160-63-3 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)